4-(Dimethylamino)-1-methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile
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Overview
Description
4-(Dimethylamino)-1-methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of a dimethylamino group, a methyl group, an oxo group, and a carbonitrile group attached to a dihydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-1-methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with a suitable nitrile and a methylating agent in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-1-methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions, typically in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
4-(Dimethylamino)-1-methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the development of materials with specific electronic and optical properties, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-1-methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the oxo and carbonitrile groups can engage in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)pyridine: Known for its use as a nucleophilic catalyst in organic synthesis.
4-(Dimethylamino)benzoic acid: Used in the synthesis of dyes and as a UV filter in sunscreens.
4-(Dimethylamino)phenylhydrazine: Employed in the preparation of azo dyes and as a reagent in analytical chemistry.
Uniqueness
4-(Dimethylamino)-1-methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile is unique due to its specific combination of functional groups and its potential for diverse chemical modifications. This versatility makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H10N4O |
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Molecular Weight |
178.19 g/mol |
IUPAC Name |
4-(dimethylamino)-1-methyl-2-oxopyrimidine-5-carbonitrile |
InChI |
InChI=1S/C8H10N4O/c1-11(2)7-6(4-9)5-12(3)8(13)10-7/h5H,1-3H3 |
InChI Key |
WNUYBJYLAYDBQN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=NC1=O)N(C)C)C#N |
Origin of Product |
United States |
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